molecular formula C21H26INO4 B10852699 Predicentrine methiodide

Predicentrine methiodide

Cat. No.: B10852699
M. Wt: 483.3 g/mol
InChI Key: FAVKNAGZQSEXNM-RSAXXLAASA-N
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Description

Predicentrine methiodide: is a quaternary ammonium compound derived from the alkaloid predicentrine. It belongs to the class of aporphine metho salts, which are known for their interaction with neuronal nicotinic acetylcholine receptors. This compound has been studied for its pharmacological properties, particularly its ability to block certain receptor subtypes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Predicentrine methiodide is typically synthesized through the methylation of predicentrine using methyl iodide. The reaction involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methylation reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Predicentrine methiodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aporphine core structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the aporphine core.

Scientific Research Applications

Predicentrine methiodide has several scientific research applications, including:

Mechanism of Action

Predicentrine methiodide exerts its effects primarily through the blockade of neuronal nicotinic acetylcholine receptors. The mechanism involves the following steps:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its high affinity for α4β2 and α7 nicotinic acetylcholine receptors, making it a valuable tool for studying these receptor subtypes. Its specific binding properties and pharmacological profile distinguish it from other similar compounds.

Properties

Molecular Formula

C21H26INO4

Molecular Weight

483.3 g/mol

IUPAC Name

(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-ol;iodide

InChI

InChI=1S/C21H25NO4.HI/c1-22(2)7-6-12-9-16(23)21(26-5)20-14-11-18(25-4)17(24-3)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1

InChI Key

FAVKNAGZQSEXNM-RSAXXLAASA-N

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)O)C.[I-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)O)C.[I-]

Origin of Product

United States

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